N-(3,5-dimethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide N-(3,5-dimethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1207027-64-2
VCID: VC4145490
InChI: InChI=1S/C19H21N5O3/c1-11-5-6-13(7-12(11)2)20-18-17(22-24-23-18)19(25)21-14-8-15(26-3)10-16(9-14)27-4/h5-10H,1-4H3,(H,21,25)(H2,20,22,23,24)
SMILES: CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)NC3=CC(=CC(=C3)OC)OC)C
Molecular Formula: C19H21N5O3
Molecular Weight: 367.409

N-(3,5-dimethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

CAS No.: 1207027-64-2

Cat. No.: VC4145490

Molecular Formula: C19H21N5O3

Molecular Weight: 367.409

* For research use only. Not for human or veterinary use.

N-(3,5-dimethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide - 1207027-64-2

Specification

CAS No. 1207027-64-2
Molecular Formula C19H21N5O3
Molecular Weight 367.409
IUPAC Name N-(3,5-dimethoxyphenyl)-5-(3,4-dimethylanilino)-2H-triazole-4-carboxamide
Standard InChI InChI=1S/C19H21N5O3/c1-11-5-6-13(7-12(11)2)20-18-17(22-24-23-18)19(25)21-14-8-15(26-3)10-16(9-14)27-4/h5-10H,1-4H3,(H,21,25)(H2,20,22,23,24)
Standard InChI Key RATRKNFZJZEZTH-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)NC3=CC(=CC(=C3)OC)OC)C

Introduction

Overview of the Compound

The compound N-(3,5-dimethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide belongs to the class of 1,2,3-triazole derivatives. These compounds are known for their diverse applications in medicinal chemistry due to their stability and biological activity. The structure includes:

  • Triazole Core: A five-membered ring containing three nitrogen atoms, which often serves as a bioisostere for amides or esters.

  • Aromatic Substituents: The phenyl groups with methoxy and methyl substitutions contribute to the compound's hydrophobicity and electronic properties.

  • Carboxamide Group: This functional group enhances hydrogen bonding potential, influencing solubility and receptor binding.

Medicinal Chemistry

  • Anticancer Activity: Similar triazole derivatives have shown cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

  • Antifungal and Antibacterial Properties: Triazoles are well-known for their role in antifungal agents like fluconazole and itraconazole.

  • Anti-inflammatory Effects: The presence of functional groups like carboxamide and substituted phenyl rings can interact with enzymes such as cyclooxygenase or lipoxygenase.

Drug Design

The compound's structural features suggest potential for drug-like properties:

  • Lipophilicity: Substituted phenyl rings may enhance membrane permeability.

  • Hydrogen Bonding: The carboxamide group can form interactions with biological targets.

Synthesis Pathways

The synthesis of triazole derivatives typically involves:

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for constructing 1,2,3-triazoles.

  • Amidation Reactions: Formation of the carboxamide group through reaction with an amine or acid derivative.

  • Substituent Introduction: Methoxy and methyl groups can be introduced via electrophilic substitution on aromatic rings.

Analytical Characterization

To confirm the structure and purity of such compounds:

  • NMR Spectroscopy (¹H and ¹³C): Identifies chemical shifts corresponding to aromatic protons, methoxy groups, and amide hydrogens.

  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Detects functional groups like C=O (carboxamide) and C-N (triazole).

  • X-ray Crystallography: Provides detailed structural information.

Related Research Findings

Studies on similar triazole derivatives highlight:

  • High binding affinity to enzymes or receptors due to the triazole ring's electron-rich nature.

  • Improved pharmacokinetics when substituted with hydrophobic or electron-donating groups like methoxy or methyl.

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